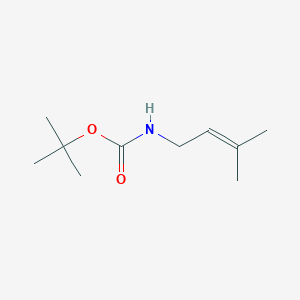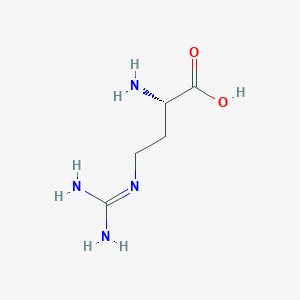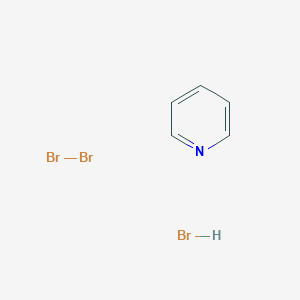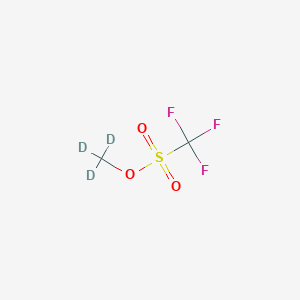
Ifflaiamine
Overview
Description
Molecular Structure Analysis
Ifflaiamine has a modified furoquinoline structure . The molecular weight of Ifflaiamine is 243.30 . The structure is represented by the SMILES stringCC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C . Physical And Chemical Properties Analysis
Ifflaiamine is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C . The Cas No. of Ifflaiamine is 31520-95-3 .Scientific Research Applications
Pharmaceuticals
Ifflaiamine has potential applications in the pharmaceutical industry due to its structural properties. It can be used as a precursor for synthesizing various medicinal compounds. Its ionic liquid form allows for easy analysis by LC-MS and electrospray ionisation mass spectrometry , which is crucial for drug development and quality control.
Biochemistry
In biochemistry, Ifflaiamine could be involved in the study of enzyme interactions and metabolic pathways. Its synthetic origin allows for controlled studies in enzymatic reactions, potentially aiding in the understanding of biochemical processes .
Analytical Chemistry
Ifflaiamine may serve as a standard or reagent in analytical chemistry due to its unique ionic properties. It could be used in chromatography, spectrometry, or as a pH indicator in various analytical techniques .
Agriculture
Materials Science
In materials science, Ifflaiamine could be used in the development of new materials with specific electronic or optical properties. Its structure might be key in creating novel polymers or coatings with unique characteristics .
Environmental Science
Ifflaiamine might find applications in environmental science, such as in the detection and analysis of pollutants. Its ability to form stable ionic liquids could be beneficial in environmental sampling and monitoring .
Biotechnology
In biotechnology, Ifflaiamine could be utilized in the genetic engineering of organisms. It might play a role in the synthesis of recombinant proteins or in gene editing technologies .
Food Science
Lastly, Ifflaiamine could be explored in food science for its potential as a food additive or preservative. Its antimicrobial properties could be harnessed to extend the shelf life of food products or to maintain their quality during processing .
Safety and Hazards
Mechanism of Action
Target of Action
Ifflaiamine (IFLA) is a synthetic compound derived from acridone The specific primary targets of Ifflaiamine are currently not well-documented in the literature
Mode of Action
It is known that the interaction between a drug and its target can be complex and multifaceted . The drug may bind to its target, altering its function and leading to changes at the cellular level. The specific interactions between Ifflaiamine and its targets remain to be elucidated.
Biochemical Pathways
It is known that drugs can influence various biochemical pathways, leading to downstream effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug These factors can include temperature, pH, and the presence of other substances
properties
IUPAC Name |
2,3,3,9-tetramethyl-2H-furo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMLMDURILOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ifflaiamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the structure of Ifflaiamine?
A1: Ifflaiamine is a furoquinoline alkaloid, meaning it contains a furan ring fused to a quinoline core. This particular alkaloid exhibits a unique structural modification compared to other furoquinolines. [, ] Its structure was first elucidated from the wood of Flindersia ifflaiana F. Muell., an Australian tree species. []
Q2: Has Ifflaiamine been found in other plant species besides Flindersia ifflaiana?
A2: Yes, Ifflaiamine has also been isolated from the root barks of Dictamnus dasycarpus. [] This finding marked the first time this compound was isolated from the Dictamnus genus. []
Q3: Were there any attempts to synthesize Ifflaiamine?
A3: Yes, researchers investigated the synthesis of Ifflaiamine through the Claisen rearrangement of a specific precursor, 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone. [] This reaction led to several products, including a key intermediate that could be converted to Ifflaiamine after further chemical transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)





![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
